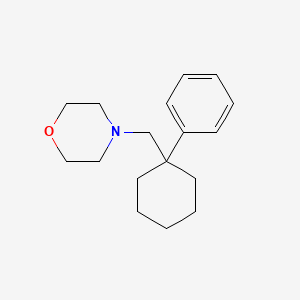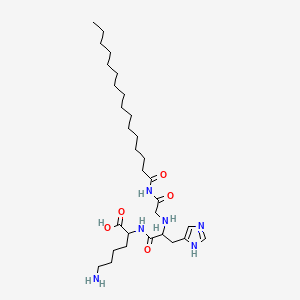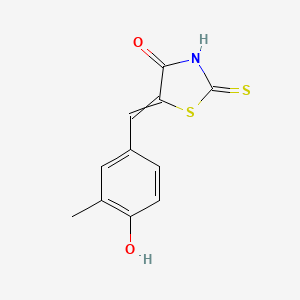
4-Hydroxy-3-methylbenzylidene rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogenated nitrile butadiene rubber (HMBR) is a synthetic polymer known for its exceptional resistance to heat, oil, and chemicals. It is a hydrogenated version of nitrile butadiene rubber (NBR), which enhances its physical properties and makes it suitable for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of hydrogenated nitrile butadiene rubber involves the hydrogenation of nitrile butadiene rubber. This process typically uses hydrogen gas and noble metal catalysts under high-pressure conditions . The hydrogenation can be carried out in a solution stage, which is hazardous and cost-intensive. An alternative method involves the use of a hydrazine hydrate/hydrogen peroxide/copper sulfate catalyst in a water-based, environmentally friendly process .
Industrial Production Methods
Industrial production of hydrogenated nitrile butadiene rubber often employs large-scale hydrogenation of nitrile butadiene rubber latex. This method is eco-friendly, cost-effective, and suitable for industrial purposes . The hydrogenation process improves the physical and chemical properties of the rubber, making it suitable for use in harsh environments.
化学反应分析
Types of Reactions
Hydrogenated nitrile butadiene rubber undergoes various chemical reactions, including:
Oxidation: The rubber can be oxidized under high-temperature conditions, leading to the formation of oxidative degradation products.
Substitution: Hydrogenated nitrile butadiene rubber can undergo substitution reactions with various reagents, leading to the formation of modified rubber compounds.
Common Reagents and Conditions
Common reagents used in the reactions of hydrogenated nitrile butadiene rubber include hydrogen gas, noble metal catalysts, hydrazine hydrate, hydrogen peroxide, and copper sulfate . The reactions are typically carried out under high-pressure and high-temperature conditions to achieve the desired modifications.
Major Products Formed
The major products formed from the reactions of hydrogenated nitrile butadiene rubber include modified rubber compounds with enhanced physical and chemical properties. These products are used in various industrial applications, such as seals, gaskets, and hoses .
科学研究应用
Hydrogenated nitrile butadiene rubber has a wide range of scientific research applications, including:
Chemistry: Used as a material for studying the effects of hydrogenation on polymer properties.
Biology: Employed in the development of biocompatible materials for medical devices.
作用机制
The mechanism by which hydrogenated nitrile butadiene rubber exerts its effects involves the saturation of double bonds in nitrile butadiene rubber with hydrogen. This hydrogenation process enhances the rubber’s resistance to heat, oil, and chemicals by reducing the number of reactive sites available for chemical attack . The molecular targets and pathways involved include the double bonds in the butadiene segments of the rubber, which are saturated with hydrogen to improve the rubber’s properties .
相似化合物的比较
Hydrogenated nitrile butadiene rubber is unique compared to other similar compounds due to its enhanced resistance to heat, oil, and chemicals. Similar compounds include:
Nitrile butadiene rubber (NBR): The non-hydrogenated version of hydrogenated nitrile butadiene rubber, which has lower resistance to heat and chemicals.
Ethylene propylene diene monomer (EPDM): Another synthetic rubber with good resistance to heat and chemicals but lower mechanical strength compared to hydrogenated nitrile butadiene rubber.
Fluoroelastomers (FKM): These have excellent resistance to heat and chemicals but are more expensive and less flexible than hydrogenated nitrile butadiene rubber.
Hydrogenated nitrile butadiene rubber stands out due to its balanced properties, making it suitable for a wide range of applications in various industries.
属性
分子式 |
C11H9NO2S2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC 名称 |
5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15) |
InChI 键 |
WUYJNCRVBZWAOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
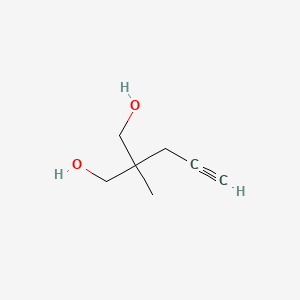
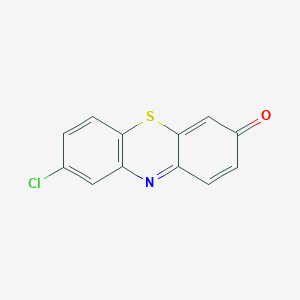
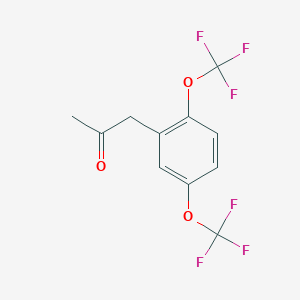

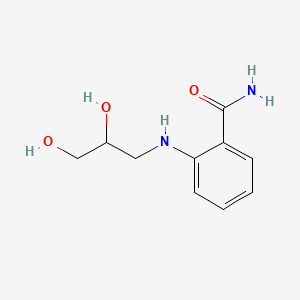
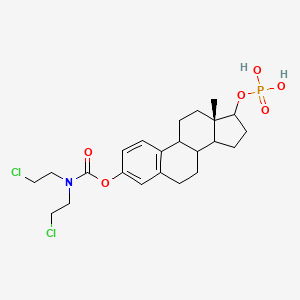
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
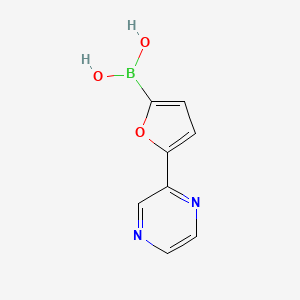
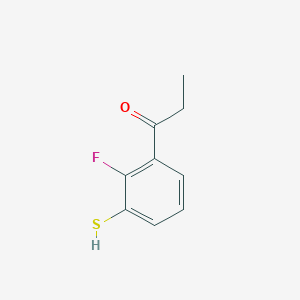
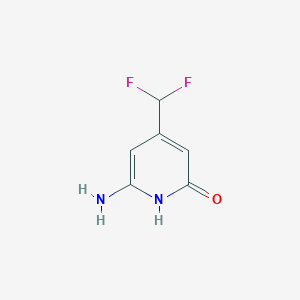
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
